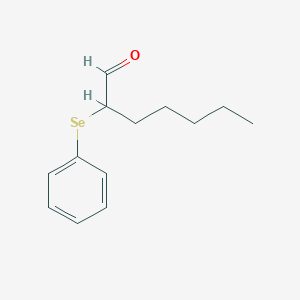

Heptanal, 2-(phenylseleno)-

Description

Structure

2D Structure

Properties

CAS No. |

61759-16-8 |

|---|---|

Molecular Formula |

C13H18OSe |

Molecular Weight |

269.25 g/mol |

IUPAC Name |

2-phenylselanylheptanal |

InChI |

InChI=1S/C13H18OSe/c1-2-3-5-10-13(11-14)15-12-8-6-4-7-9-12/h4,6-9,11,13H,2-3,5,10H2,1H3 |

InChI Key |

ZTMSKOFPWAQQEN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C=O)[Se]C1=CC=CC=C1 |

Origin of Product |

United States |

Significance of Organoselenium Compounds in Retrosynthetic Analysis

Retrosynthetic analysis, the art of deconstructing a target molecule to identify viable synthetic routes, relies on a robust arsenal (B13267) of reliable and predictable chemical transformations. Organoselenium compounds have carved out a significant niche in this field, primarily due to the versatile reactivity of the carbon-selenium bond. nih.govbohrium.com The phenylseleno group, in particular, can be introduced and subsequently manipulated in a variety of ways, making it a powerful functional group for strategic bond disconnections.

One of the most prominent applications of organoselenium compounds in retrosynthesis is the introduction of unsaturation. wikipedia.org For instance, an α,β-unsaturated carbonyl system, a common motif in natural products and other bioactive molecules, can be retrosynthetically disconnected to a saturated carbonyl compound via a selenoxide elimination pathway. wikipedia.org This two-step process involves the α-selenenylation of a ketone or aldehyde followed by oxidation to the corresponding selenoxide, which then undergoes a syn-elimination to afford the desired alkene. wikipedia.org This reliable transformation allows chemists to simplify a complex unsaturated target into a more synthetically accessible saturated precursor.

Furthermore, the phenylseleno group can act as a linchpin for various carbon-carbon bond-forming reactions. The selenium atom can stabilize an adjacent carbanion, facilitating alkylation reactions at the α-position of carbonyl compounds. This strategic functionalization provides a route to elaborate carbon skeletons that might be challenging to access through other means. The ability to introduce the phenylseleno group under mild conditions and its subsequent removal or transformation into other functionalities offers a high degree of synthetic flexibility, a key consideration in the planning of a multi-step synthesis. researchgate.netgoogle.comresearchgate.net

The utility of organoselenium compounds extends to stereocontrolled reactions. The introduction of a selenium-containing functional group can influence the stereochemical outcome of subsequent reactions, providing a handle for the construction of specific stereoisomers. mdpi.comresearchgate.netthieme-connect.com This aspect is particularly crucial in the synthesis of chiral molecules, where precise control over stereochemistry is paramount.

Role of Heptanal, 2 Phenylseleno Within Chiral Building Block Strategies

Direct α-Selenenylation of Aldehydes

Direct α-selenenylation involves the introduction of a phenylseleno group at the α-position of the aldehyde carbonyl. This transformation is frequently achieved through the formation of an enol or enamine intermediate, which then reacts with an electrophilic selenium reagent.

Organocatalytic Approaches for α-Selenenylation of Heptanal

Organocatalysis has emerged as a powerful tool for the direct functionalization of carbonyl compounds, avoiding the use of metals and often proceeding under mild conditions.

L-prolinamide has been identified as a highly effective organocatalyst for the direct α-selenenylation of aldehydes. nih.govacs.org The reaction mechanism involves the formation of an enamine intermediate from the aldehyde and the prolinamide catalyst. This enamine then attacks an electrophilic selenium source, such as N-(phenylseleno)phthalimide (NPSP), to generate the α-seleno aldehyde and regenerate the catalyst. nih.govacs.org This method is noted for its efficiency and the use of small amounts of the catalyst. nih.govnih.gov

Theoretical studies have provided insight into the reaction, suggesting that the rate-limiting step is the attack of the enamine intermediate at the selenium atom of NPSP. nih.govacs.org Furthermore, the transition state for the prolinamide-catalyzed reaction is lower in energy compared to that catalyzed by proline, an observation consistent with experimental results. nih.govacs.org A specific synthesis of 2-(Phenylseleno)heptanal using this method has been reported, yielding the product as a clear oil. google.comgoogle.com

Table 1: L-Prolinamide-Catalyzed α-Selenenylation of Heptanal

| Catalyst | Selenium Reagent | Solvent | Catalyst Loading (mol%) | Yield (%) | Reference |

| L-Prolinamide | N-(phenylseleno)phthalimide | CH₂Cl₂ | 2 | 86 | google.comgoogle.com |

While organocatalytic selenenylation is a robust method, the choice of catalyst can be substrate-dependent. Research has shown that while L-prolinamide is an effective catalyst for the α-selenenylation of aldehydes, pyrrolidine (B122466) trifluoromethanesulfonamide (B151150) is significantly more efficient in promoting the α-selenenylation of ketones. nih.govacs.org For the reaction of aldehydes, L-prolinamide remains the preferred catalyst. nih.gov The use of pyrrolidine trifluoromethanesulfonamide (10 mol%) with N-(phenylseleno)phthalimide in dichloromethane (B109758) has been optimized for ketones, leading to high yields of α-selenenylated products. nih.govacs.org

Inorganic Base-Promoted α-Selenenylation with Diaryl Dichalcogenides

An alternative to organocatalysis involves the use of inorganic bases to promote the α-selenenylation of aldehydes with diaryl diselenides. This approach offers a convenient and efficient protocol under mild reaction conditions. researchgate.net Bases such as potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) have been successfully employed. researchgate.netmdpi.com

In a model reaction, n-heptanal was reacted with diphenyl diselenide in the presence of K₃PO₄, affording 2-(phenylseleno)heptanal in good yield. researchgate.net This method is attractive due to the use of inexpensive and non-toxic reagents. researchgate.net Similarly, cesium carbonate has been found to catalyze the α-phenylselenation of various carbonyl compounds with diphenyl diselenide. mdpi.com However, for aldehydes, this catalyst sometimes leads to complex reaction mixtures, with better results generally observed for ketones. researchgate.net Another protocol utilizes potassium fluoride (B91410) on alumina (B75360) (KF/Al₂O₃) to mediate the reaction between aldehydes and diphenyl diselenide at room temperature, producing α-phenylseleno aldehydes in good to excellent yields. researchgate.net

Table 2: Inorganic Base-Promoted α-Selenenylation of n-Heptanal

| Base | Selenium Reagent | Solvent | Conditions | Yield (%) | Reference |

| K₃PO₄ | Diphenyl diselenide | CH₃CN | Room Temp, 1.5 h | 78 | researchgate.net |

| KF/Al₂O₃ | Diphenyl diselenide | CH₂Cl₂ | Room Temp | Good to Excellent | researchgate.net |

Selenenylation of α-Haloaldehydes Precursors

The synthesis of Heptanal, 2-(phenylseleno)- can also be achieved through the nucleophilic substitution of an α-haloaldehyde precursor, such as 2-bromoheptanal. molaid.com This method is one of the classical procedures for preparing α-phenylseleno aldehydes and ketones. researchgate.net It involves the reaction of a phenylselenolate anion, typically generated from diphenyl diselenide, with an α-halo carbonyl compound. researchgate.net This pathway provides a direct route to the target molecule, contingent on the availability of the corresponding α-haloheptanal. wiley.com

Indirect Synthetic Pathways to 2-(Phenylseleno)heptanal Architectures

Indirect methods for synthesizing 2-(phenylseleno)heptanal involve the formation of the core structure from precursors other than heptanal itself. A plausible indirect route involves the ring-opening of a suitable epoxide. For instance, the reaction of 1,2-epoxyheptane (B1347036) with a selenium nucleophile like (phenylseleno)trimethylsilane in the presence of a catalyst such as ZnI₂ can yield a β-siloxyalkyl phenyl selenide (B1212193). nih.gov Subsequent oxidation of the secondary alcohol functionality would then furnish the target α-seleno aldehyde, Heptanal, 2-(phenylseleno)-. This multi-step approach offers an alternative synthetic strategy, particularly when direct α-selenenylation methods are not suitable.

Transformation from Vinyl Selenides

The conversion of vinyl selenides into α-seleno-carbonyl compounds represents a direct and efficient method for their synthesis. Research has shown that vinyl selenides can react with seleninic acid or its anhydride (B1165640) to unexpectedly form α-seleno-carbonyl compounds. nih.gov This transformation provides a valuable route to compounds like Heptanal, 2-(phenylseleno)-.

A general representation of this transformation is the reaction of a vinyl selenide with an appropriate selenium-based oxidizing agent. The reaction proceeds through an electrophilic addition of the seleninic species to the electron-rich double bond of the vinyl selenide, followed by rearrangement to yield the α-seleno-carbonyl product.

While specific studies detailing the synthesis of Heptanal, 2-(phenylseleno)- from its corresponding vinyl selenide are not extensively documented in the reviewed literature, the general principles of this methodology can be applied. The synthesis would involve the initial preparation of 1-(phenylseleno)hept-1-ene, which would then be subjected to oxidation with an agent like benzeneseleninic anhydride to yield the target compound.

Olefin Oxidation Strategies to α-Phenylseleno Carbonyl Compounds

The direct oxidation of olefins to produce α-phenylseleno carbonyl compounds is a powerful one-step method. vulcanchem.com This approach avoids the pre-formation of vinyl selenides and offers a direct route to the desired product. Several reagent systems have been developed to achieve this transformation, often involving a selenium source and an oxidizing agent.

One prominent method involves the reaction of an olefin with diphenyl diselenide in the presence of an oxidizing agent. For the synthesis of Heptanal, 2-(phenylseleno)-, the starting material would be 1-heptene. The reaction would introduce a phenylseleno group at the α-position to the newly formed carbonyl group.

A specific, though indirect, route to Heptanal, 2-(phenylseleno)- has been described starting from heptanal. rsc.org This involves the formation of the corresponding tosylhydrazone, followed by α-bromination and subsequent substitution with a selenium nucleophile to yield 2-phenylselenoheptanal tosylhydrazone. rsc.org The final step to obtain the free aldehyde, Heptanal, 2-(phenylseleno)-, would involve the hydrolysis of this tosylhydrazone derivative. While the direct conversion of 2-phenylselenoheptanal tosylhydrazone to the aldehyde was not detailed, the successful conversion of the analogous 2-phenylthioheptanal tosylhydrazone to 2-phenylthioheptanal in good yield upon treatment with paraformaldehyde suggests a viable pathway. rsc.org

The following table summarizes the key reagents and observed yields for the synthesis of the precursor, 2-phenylselenoheptanal tosylhydrazone:

| Starting Material | Reagents | Product | Yield (%) |

| Heptanal tosylhydrazone | 1. Phenyltrimethylammonium perbromide2. Benzeneselenol (from Diphenyl diselenide and Hypophosphorous acid), Triethylamine | 2-Phenylselenoheptanal tosylhydrazone | 69 |

Table 1: Synthesis of 2-Phenylselenoheptanal Tosylhydrazone. rsc.org

General findings for the direct oxidation of various olefins to α-phenylseleno carbonyl compounds using different reagent systems are presented below. These illustrate the broad applicability of this strategy.

| Olefin | Reagent System | Product | Yield (%) |

| 1-Octene | (C₆H₅Se)₂–Br₂–(Bu₃Sn)₂O | 2-(Phenylseleno)octanal | 75 |

| Cyclohexene | (C₆H₅Se)₂–t-BuOOH | 2-(Phenylseleno)cyclohexanone | 82 |

| Styrene | (C₆H₅Se)₂–(C₆H₅SeO)₂O | α-(Phenylseleno)acetophenone | 88 |

Table 2: Examples of Olefin Oxidation to α-Phenylseleno Carbonyl Compounds. vulcanchem.com

These methodologies provide a foundation for the synthesis of Heptanal, 2-(phenylseleno)-, a valuable intermediate in organic synthesis. The transformation of vinyl selenides and the direct oxidation of olefins represent the core strategies for accessing this class of compounds.

Mechanistic Investigations of Heptanal, 2 Phenylseleno Formation and Reactivity

Mechanistic Pathways of Organocatalyzed α-Selenenylation

The direct α-selenenylation of aldehydes, such as heptanal (B48729), is effectively catalyzed by chiral secondary amines and their derivatives, like prolinamides. This transformation proceeds through a catalytic cycle involving the formation of a highly reactive enamine intermediate.

When using catalysts like L-prolinamide, the amide moiety can engage in hydrogen bonding interactions within the transition state. These interactions help to delocalize and stabilize the developing negative charge on the leaving group (e.g., the phthalimide (B116566) portion of NPSP) as the C-Se bond is formed nih.gov. This stabilization lowers the energy of the transition state, accelerating the reaction. Bifunctional catalysts, which incorporate a hydrogen-bond donor site, can further enhance reactivity and stereocontrol by activating the electrophile through hydrogen bonding, creating a more organized, cyclic-like transition state acs.org.

Computational methods, particularly Ab initio calculations and Density Functional Theory (DFT), have been instrumental in providing detailed insights into the mechanistic landscape of α-selenenylation reactions nih.govwikiwand.com. These theoretical studies have corroborated the proposed stepwise mechanism involving an enamine intermediate.

Key findings from computational analyses include:

Confirmation of the Enamine Pathway : Calculations have affirmed that the reaction proceeds via the formation of an enamine, which is the active nucleophile, rather than an enol or enolate under typical organocatalytic conditions nih.gov.

Identification of the Rate-Determining Step : Theoretical models have consistently shown that the nucleophilic attack of the enamine on the electrophilic selenium reagent is the step with the highest activation energy, thus identifying it as the rate-limiting step nih.govwikiwand.com.

Energy Profile Comparison : DFT studies have been used to compare the energy profiles of reactions using different catalysts. For instance, calculations have demonstrated that the transition state for the reaction catalyzed by prolinamide is lower in energy than that promoted by proline, an observation that aligns with experimental findings of higher reaction rates with prolinamide catalysts nih.gov. These models also help visualize and quantify the stabilizing hydrogen bond interactions in the transition state.

| Parameter | Catalyst: Proline | Catalyst: Prolinamide | Reference |

|---|---|---|---|

| Relative Transition State Energy (kcal/mol) | Higher Barrier | Lower Barrier | nih.gov |

| Key Stabilizing Interaction | Carboxylic acid H-bonding | Amide N-H H-bonding | nih.gov |

Proposed Mechanisms for Selenoxide Elimination

Heptanal, 2-(phenylseleno)- can be readily converted into an α,β-unsaturated aldehyde. This is a two-step process where the selenium moiety is first oxidized to a selenoxide, which then undergoes a spontaneous elimination reaction. This sequence is a powerful method for introducing unsaturation into organic molecules wikipedia.orgwikiwand.comwikipedia.org.

The mechanism of the elimination step is a concerted, intramolecular syn-elimination (Ei) wikipedia.orgmdpi.comnih.gov. The key features of this mechanism are:

Oxidation : The selenium atom of the α-seleno aldehyde is oxidized, typically using agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA), to form the corresponding selenoxide wikipedia.orgmdpi.com.

Cyclic Transition State : The selenoxide oxygen atom acts as an internal base, abstracting a proton from the β-carbon (the C-1 of the heptanal backbone).

Syn-Coplanar Arrangement : The reaction proceeds through a five-membered cyclic transition state where the β-hydrogen and the C-Se bond are arranged in a syn-coplanar geometry wikipedia.orgwikiwand.comwikipedia.org.

Elimination : This geometric arrangement facilitates a concerted flow of electrons: the C-H bond breaks, a C=C double bond forms, and the C-Se bond cleaves simultaneously.

Products : The reaction yields the α,β-unsaturated aldehyde (2-heptenal), and a selenenic acid (PhSeOH) byproduct wikipedia.orgnih.gov. The elimination is typically rapid and often occurs at or below room temperature wikiwand.comwikipedia.org.

Mechanistic Insights into Selenonium Ylide Intermediates and Rearrangements

The selenium atom in Heptanal, 2-(phenylseleno)- can also be leveraged to form selenonium ylides, which are reactive intermediates capable of undergoing synthetically useful rearrangements. An ylide is a neutral molecule with a formal positive charge on a heteroatom (here, selenium) and a formal negative charge on an adjacent carbon atom.

The formation and rearrangement of a selenonium ylide from an α-seleno aldehyde involves the following mechanistic steps:

Alkylation : The selenium atom of Heptanal, 2-(phenylseleno)- acts as a nucleophile and is alkylated with an alkylating agent (e.g., an alkyl halide or triflate) to form a trialkylselenonium salt. This salt carries a positive charge on the selenium atom.

Ylide Formation : Treatment of the selenonium salt with a base results in the deprotonation of the α-carbon (the carbon bearing both the formyl group and the selenonium group). This deprotonation is facilitated by the acidity of the α-proton, which is increased by both the adjacent carbonyl group and the positively charged selenium. The resulting species is a stabilized selenonium ylide nih.gov.

wikiwand.comwikipedia.org-Sigmatropic Rearrangement : Once formed, allylic or benzylic selenonium ylides are prone to undergo a concerted pericyclic reaction known as a wikiwand.comwikipedia.org-sigmatropic rearrangement researchgate.netnih.gov. This symmetry-allowed process involves a reorganization of electrons through a five-membered cyclic transition state, leading to the formation of a new carbon-carbon bond and migration of the selenium group. While less common for saturated alkyl groups, if an appropriate unsaturated group is attached to the selenium, this rearrangement pathway becomes highly favorable nih.gov.

Chemical Transformations and Synthetic Utility of Heptanal, 2 Phenylseleno

Stereoselective Transformations Initiated by the α-Phenylseleno Moiety

The presence of the phenylseleno group at the α-position to the aldehyde profoundly influences its reactivity, enabling a range of stereoselective transformations. This moiety can direct the approach of incoming reagents or stabilize intermediates, thereby controlling the stereochemical outcome of bond-forming reactions.

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that produces β-amino carbonyl compounds. researchgate.net Catalytic enantioselective versions of this reaction are crucial for synthesizing chiral building blocks for pharmaceuticals and natural products. While direct examples involving Heptanal (B48729), 2-(phenylseleno)- as the nucleophilic partner are not extensively documented, its enolate or enolate equivalent can, in principle, participate in such transformations.

The reaction would likely proceed via the formation of an enolate from Heptanal, 2-(phenylseleno)-, which then adds to an activated imine (electrophile) in the presence of a chiral catalyst. nih.gov Synergistic catalysis, employing both an amine organocatalyst (like proline or a derivative) to form an enamine and a Lewis or Brønsted acid to activate the imine, could provide a pathway to high enantioselectivity. rsc.orgresearchgate.net The bulky phenylseleno group would play a critical role in influencing the facial selectivity of the enamine's attack on the imine within the chiral catalytic environment.

Table 1: Representative Enantioselective Mannich-Type Reaction

| Reactants | Catalyst/Reagents | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |

| Heptanal, 2-(phenylseleno)- + N-tosylbenzaldimine | Chiral Amine (e.g., Proline derivative) / Lewis Acid | 3-Amino-2-(phenylseleno)-2-pentyl-3-phenylpropanal | Data not available | Data not available | Data not available |

Note: Data in this table is hypothetical, illustrating a plausible transformation based on known enantioselective Mannich reactions of other aldehydes. researchgate.netnih.gov

Asymmetric cycloaddition reactions are powerful methods for constructing cyclic molecular architectures with high stereocontrol. The α-phenylseleno group can facilitate such reactions, particularly in the formation of highly functionalized cyclopropanes. For instance, related selenium-containing compounds have been shown to participate in [2+1] cycloadditions with electron-deficient olefins in the presence of a chiral Lewis acid. nih.gov

In a potential application, Heptanal, 2-(phenylseleno)- could be converted into a corresponding reactive species, such as a selenium ylide or a vinylic selenide (B1212193) derivative. This intermediate could then react with an activated alkene under the influence of a chiral catalyst, such as a titanium-BINOL complex, to yield an optically active cyclopropane. nih.gov The reaction of 1-seleno-2-silylethenes with vinyl ketones, for example, produces enantiomerically enriched cis-cyclopropanes, demonstrating the feasibility of using organoselenium compounds in asymmetric [2+1] cycloadditions. nih.gov

Table 2: Representative Asymmetric [2+1] Cycloaddition

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| Derivative of Heptanal, 2-(phenylseleno)- | Activated Alkene (e.g., Vinyl Ketone) | Chiral Lewis Acid (e.g., Ti-BINOL complex) | Substituted Cyclopropyl Aldehyde | Data not available | Data not available |

Note: Data in this table is hypothetical, based on asymmetric cycloadditions of analogous organoselenium compounds. nih.gov

Functional Group Interconversions Derived from Heptanal, 2-(phenylseleno)-

The true synthetic power of Heptanal, 2-(phenylseleno)- is realized in its ability to be converted into a wide array of other functionalized molecules. The phenylseleno group is readily transformed, making it an excellent synthetic handle.

One of the most common and powerful applications of α-phenylseleno carbonyl compounds is their conversion to α,β-unsaturated counterparts. This transformation is achieved through a two-step process: oxidation of the selenide to a selenoxide, followed by a spontaneous syn-elimination. This reaction typically proceeds under very mild conditions.

The selenium atom in Heptanal, 2-(phenylseleno)- is first oxidized using an oxidant such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). This generates a highly unstable selenoxide intermediate. The selenoxide then undergoes a pericyclic syn-elimination, where the selenoxide group and a β-hydrogen are removed, forming a new carbon-carbon double bond. This process cleanly yields 2-heptenal, a valuable α,β-unsaturated aldehyde.

Table 3: Synthesis of 2-Heptenal via Selenoxide Elimination

| Substrate | Oxidizing Agent | Solvent | Temperature (°C) | Product | Yield (%) |

| Heptanal, 2-(phenylseleno)- | H₂O₂ / Pyridine | Dichloromethane (B109758) | 0 to 25 | 2-Heptenal | Typically >85 |

| Heptanal, 2-(phenylseleno)- | m-CPBA | Tetrahydrofuran | -78 to 25 | 2-Heptenal | Typically >90 |

Heptanal, 2-(phenylseleno)- can serve as a precursor for nitrogen-containing compounds like α-amino acids and aziridines, which are prevalent in bioactive molecules.

α-Amino Acids: A plausible route to an α-amino acid derivative involves a Strecker-type synthesis. youtube.com First, the aldehyde is condensed with an amine (e.g., ammonia (B1221849) or a primary amine) to form an imine. Subsequent treatment with a cyanide source (e.g., HCN or NaCN) would yield an α-aminonitrile. Hydrolysis of the nitrile group under acidic or basic conditions would then furnish the desired α-amino acid. The phenylseleno group may need to be removed reductively at a later stage. An alternative pathway involves the synthesis of β-seleno-α-amino acids through Michael additions to chiral dehydroalanines, showcasing the compatibility of selenium functionalities in amino acid chemistry. acs.org

Aziridines: Aziridines are three-membered nitrogen-containing heterocycles. wikipedia.org A potential pathway to an aziridine (B145994) from Heptanal, 2-(phenylseleno)- would first involve its conversion to the α,β-unsaturated aldehyde, 2-heptenal, via selenoxide elimination (as described in 4.2.1). The resulting enal can then undergo aziridination. For instance, reaction with an aminating agent in the presence of a suitable catalyst can form the aziridine ring across the double bond. organic-chemistry.orgresearchgate.net

Table 4: Plausible Synthetic Route to an α-Amino Acid Derivative

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | Heptanal, 2-(phenylseleno)- | NH₃, KCN | 2-Amino-3-(phenylseleno)octanenitrile |

| 2 | 2-Amino-3-(phenylseleno)octanenitrile | H₃O⁺, heat | 2-Amino-3-(phenylseleno)octanoic acid |

| 3 | 2-Amino-3-(phenylseleno)octanoic acid | Raney Nickel, H₂ | 2-Aminooctanoic acid |

Note: This table outlines a proposed synthetic pathway based on established chemical transformations. youtube.com

The aldehyde functionality, in concert with the phenylseleno group, allows for the synthesis of various oxygenated products.

α-Hydroxy Esters: A documented strategy for creating α-hydroxy-β,γ-unsaturated esters begins with α-selenyl aldehydes. researchgate.net This involves a Wittig reaction to extend the carbon chain and introduce a double bond, forming a β,γ-unsaturated selenide. This intermediate is then oxidized to the corresponding selenoxide. A subsequent, spontaneous nih.govorganic-chemistry.org-sigmatropic rearrangement yields the target allylic alcohol derivative, which upon oxidation and esterification would provide the α-hydroxy ester.

Allylic Alcohols: Allylic alcohols can be synthesized from Heptanal, 2-(phenylseleno)- through olefination reactions. organic-chemistry.orgorganic-chemistry.org For example, a Horner-Wadsworth-Emmons reaction could convert the aldehyde into an α,β-unsaturated ester. Subsequent reduction of the ester group with a reagent like diisobutylaluminium hydride (DIBAL-H) would selectively reduce the ester to the primary allylic alcohol, leaving the phenylseleno group and the double bond intact for further manipulation.

Table 5: Synthesis of an α-Hydroxy Ester Derivative

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | Heptanal, 2-(phenylseleno)- | Ph₃P=CHCO₂Et (Wittig reagent) | Ethyl 2-(phenylseleno)non-3-enoate |

| 2 | Ethyl 2-(phenylseleno)non-3-enoate | m-CPBA | Intermediate Selenoxide |

| 3 | Intermediate Selenoxide | Spontaneous rearrangement | Ethyl 3-hydroxy-2-(phenylseleno)non-4-enoate |

Note: This synthetic route is based on established methodologies for α-selenyl aldehydes. researchgate.net

Cyclization and Rearrangement Reactions

The presence of both an aldehyde and a phenylseleno group in "Heptanal, 2-(phenylseleno)-" offers opportunities for a variety of intramolecular reactions, leading to the formation of cyclic structures and rearranged products. These transformations are valuable in synthetic organic chemistry for the construction of complex molecular architectures.

Selenocyclization Reactions

While direct selenocyclization of "Heptanal, 2-(phenylseleno)-" is not extensively documented, the principles of selenium-mediated cyclization can be applied to suitably modified derivatives. Selenocyclization reactions are typically initiated by the electrophilic activation of a selenium atom, which is then attacked by an internal nucleophile.

In a hypothetical scenario, if the heptanal chain of "Heptanal, 2-(phenylseleno)-" were functionalized with a pendant nucleophile, such as a double bond or a hydroxyl group, intramolecular cyclization could be induced. The electrophilicity of the selenium atom in the 2-position could be enhanced by oxidation to a selenoxide or by the use of a co-catalyst.

An analogous process is seen in the catalytic synthesis of butenolides from (E)-3-butenoic acids using diphenyl diselenide and an oxidant like [bis(trifluoroacetoxy)iodo]benzene. organic-chemistry.org In this reaction, an electrophilic selenium species is generated in situ, which then triggers a cyclization cascade. organic-chemistry.org Mechanistic studies suggest that the key intermediate is a phenylselenenyl trifluoroacetate, which initiates the cyclization. organic-chemistry.org

A similar strategy could be envisioned for a derivative of "Heptanal, 2-(phenylseleno)-". For instance, conversion of the aldehyde to an enol ether or a related nucleophilic species could facilitate an intramolecular attack on an activated selenium center, leading to the formation of a cyclic ether. The efficiency and stereochemical outcome of such a reaction would be influenced by the nature of the nucleophile, the length of the tether connecting the nucleophile to the selenide-bearing carbon, and the reaction conditions.

Sigmatropic Rearrangements Involving Selenonium Species

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-system. wikipedia.org Organoselenium compounds, particularly selenoxides and selenonium ylides, are known to undergo wikipedia.orgresearchgate.net-sigmatropic rearrangements, which are powerful tools for carbon-carbon and carbon-heteroatom bond formation. wikipedia.orgresearchgate.netmdpi.com

While "Heptanal, 2-(phenylseleno)-" itself would not directly undergo a sigmatropic rearrangement, it can be converted into a suitable precursor. For example, allylation of the aldehyde group would yield a homoallylic alcohol, which, after protection of the alcohol and oxidation of the selenide to a selenoxide, would create a substrate primed for a wikipedia.orgresearchgate.net-sigmatropic rearrangement. This rearrangement would proceed through a five-membered cyclic transition state to furnish an allylic alcohol with the selenium group transferred to the terminal carbon of the original allyl group. wikipedia.org

wikipedia.orgresearchgate.net-Sigmatropic rearrangements of allylic selenoxides are known to tolerate a variety of functional groups and can proceed with high stereoselectivity. wikipedia.orgmdpi.com The stereochemistry of the newly formed double bond is predominantly E (trans). wikipedia.org The diastereoselectivity at the newly formed C-C bond is dependent on the geometry of the double bond in the starting material, with Z-alkenes generally favoring the formation of syn products and E-alkenes favoring anti products. wikipedia.org

Selenonium ylides, which can be generated from the corresponding selenonium salts, also participate in wikipedia.orgresearchgate.net-sigmatropic rearrangements. researchgate.netnih.gov These reactions are analogous to the Stevens or Wittig rearrangements observed for sulfur and phosphorus ylides. The reaction of a selenonium ylide derived from an allylic selenide results in the formation of a homoallylic selenide. researchgate.net

| Precursor Type | Rearrangement | Product Type | Key Features |

|---|---|---|---|

| Allylic Selenoxide | wikipedia.orgresearchgate.net-Sigmatropic | Allylic Alcohol | High stereoselectivity, mild reaction conditions. |

| Selenonium Ylide | wikipedia.orgresearchgate.net-Sigmatropic | Homoallylic Selenide | Carbon-carbon bond formation. |

Chemoselective and Regioselective Manipulations

The bifunctional nature of "Heptanal, 2-(phenylseleno)-" necessitates careful control of reaction conditions to achieve chemoselective and regioselective transformations. The aldehyde group is a versatile functional handle that can undergo a wide range of reactions, while the α-phenylseleno substituent can influence the reactivity of the adjacent aldehyde and α-carbon.

Chemoselective manipulation of the aldehyde in the presence of the phenylseleno group is a key consideration. For instance, the aldehyde can be selectively reduced to an alcohol using mild reducing agents like sodium borohydride, leaving the phenylseleno group intact. Conversely, oxidation of the aldehyde to a carboxylic acid can be achieved with appropriate oxidants.

The α-position to the aldehyde is activated by both the carbonyl group and the selenium atom. This allows for regioselective enolate formation and subsequent alkylation or other electrophilic trapping. The presence of the phenylseleno group can stabilize the enolate and may influence the stereochemical outcome of subsequent reactions. The direct α-selenenylation of aldehydes and ketones is a well-established method, often catalyzed by organocatalysts like L-prolinamide, highlighting the accessibility of the α-position. acs.org

Intramolecular reactions of dicarbonyl compounds, such as the intramolecular aldol (B89426) reaction, provide a useful analogy for considering the regioselective potential of a modified "Heptanal, 2-(phenylseleno)-" scaffold. libretexts.orgchemistrysteps.comyoutube.com In such reactions, the formation of five- or six-membered rings is generally favored due to their thermodynamic stability. libretexts.orgchemistrysteps.comyoutube.com If "Heptanal, 2-(phenylseleno)-" were to be elaborated into a dicarbonyl compound, the regioselectivity of the intramolecular cyclization would be dictated by the relative positions of the carbonyl groups.

The phenylseleno group can also be the target of chemoselective transformations. For example, oxidation to the corresponding selenoxide followed by syn-elimination is a classic method for introducing a double bond, which would convert "Heptanal, 2-(phenylseleno)-" into hept-2-enal. semanticscholar.org This reaction proceeds with high regioselectivity, as the elimination occurs away from the carbonyl group.

| Reaction Type | Reagent/Conditions | Product Type | Selectivity |

|---|---|---|---|

| Aldehyde Reduction | NaBH4 | Alcohol | Chemoselective |

| Aldehyde Oxidation | e.g., PCC | Carboxylic Acid | Chemoselective |

| α-Alkylation | Base, Alkyl Halide | α-Alkylated Aldehyde | Regioselective |

| Selenoxide Elimination | Oxidant, Heat | α,β-Unsaturated Aldehyde | Regioselective |

Strategic Applications in Complex Organic Synthesis

Heptanal (B48729), 2-(phenylseleno)- as a Chiral Synthon for Advanced Intermediates

Heptanal, 2-(phenylseleno)- serves as a valuable chiral synthon, a building block that incorporates a pre-existing stereocenter, for the construction of advanced and complex molecular intermediates. The asymmetric synthesis of α-seleno aldehydes, including derivatives of heptanal, can be achieved with high enantioselectivity through organocatalytic methods. These chiral α-seleno aldehydes are then poised for a variety of stereospecific transformations.

One notable application involves a two-step process to generate α-hydroxy-(E)-β,γ-unsaturated esters. In this sequence, the enantiomerically enriched Heptanal, 2-(phenylseleno)- undergoes an in situ Wittig reaction to form an allylic selenide (B1212193). This intermediate is then oxidized, typically with hydrogen peroxide, to the corresponding selenoxide. The selenoxide readily undergoes a nih.govresearchgate.net-sigmatropic rearrangement, a concerted pericyclic reaction, to furnish the desired α-hydroxy ester with high enantiomeric excess. This methodology provides a powerful route to chiral building blocks that are prevalent in many biologically active molecules.

| Reaction Sequence | Intermediate | Final Product | Reagents |

| Asymmetric α-selenylation | Chiral Heptanal, 2-(phenylseleno)- | - | Organocatalyst, Phenylselenenylating agent |

| Wittig Reaction | Allylic selenide | - | Phosphonium ylide |

| Oxidation/ nih.govresearchgate.net-Sigmatropic Rearrangement | Selenoxide | α-hydroxy-(E)-β,γ-unsaturated ester | H2O2 |

Contributions to Total Synthesis of Biologically Active Compounds

While specific examples detailing the use of Heptanal, 2-(phenylseleno)- in the total synthesis of named biologically active compounds are not extensively documented in readily available literature, the synthetic utility of α-phenylseleno aldehydes as a class strongly suggests their potential in such endeavors. The transformations enabled by the phenylseleno group are key steps in the construction of complex molecular architectures found in natural products.

For instance, the ability to introduce the phenylseleno group and then convert it into other functionalities, such as alkenes via selenoxide elimination, provides a strategic advantage in total synthesis. This allows for the controlled formation of carbon-carbon double bonds at specific positions within a molecule, a common feature in many polyketide and terpenoid natural products. The versatility of organoselenium reagents in facilitating cyclization reactions and carbon-carbon bond formations under mild conditions further underscores their importance in the synthesis of complex bioactive molecules.

Development of Novel Methodologies in Asymmetric Catalysis

The study of reactions involving Heptanal, 2-(phenylseleno)- and related α-seleno aldehydes has contributed to the development of novel methodologies in asymmetric catalysis. Chiral organoselenium compounds, in general, have been increasingly utilized as ligands in metal-catalyzed enantioselective transformations. The development of efficient methods for the enantioselective α-selenylation of aldehydes is a direct outcome of research in this area.

Various organocatalysts have been developed and optimized to promote the direct and facile α-selenenylation of aldehydes and ketones with high yields and enantioselectivities. These catalytic systems often employ chiral amines or amides to form enamine intermediates, which then react with an electrophilic selenium source. The insights gained from these studies, including the reaction mechanisms and the influence of catalyst structure on stereoselectivity, are broadly applicable and contribute to the wider field of asymmetric catalysis. The development of these methods provides synthetic chemists with reliable tools to access chiral α-seleno carbonyl compounds, which are valuable precursors for further synthetic manipulations.

| Catalyst Type | Selenium Source | Substrate | Key Feature |

| Chiral Prolinamide | N-(phenylseleno)phthalimide | Aldehydes | High yields and enantioselectivity |

| Chiral Pyrrolidine (B122466) Sulfonamide | N-(phenylseleno)phthalimide | Ketones | Efficient promotion of α-selenenylation |

Utility in the Preparation of Key Building Blocks for Natural Products and Pharmaceuticals

The chemical transformations accessible from Heptanal, 2-(phenylseleno)- make it a useful precursor for key building blocks in the synthesis of natural products and pharmaceuticals. The phenylseleno group can be considered a versatile functional handle that can be manipulated to introduce a variety of other functionalities.

As previously mentioned, the most prominent transformation is the selenoxide elimination to form α,β-unsaturated aldehydes. These enals are highly valuable Michael acceptors and dienophiles in Diels-Alder reactions, enabling the construction of complex cyclic systems. Furthermore, the selenium-lithium exchange reaction of vinyl selenides derived from α-phenylseleno aldehydes provides access to vinyl lithium species. These powerful nucleophiles can react with various electrophiles to form new carbon-carbon bonds, leading to the synthesis of functionalized allylic alcohols and other important intermediates. The ability to convert a simple aldehyde into these diverse and reactive building blocks highlights the synthetic power of incorporating a phenylseleno group.

| Transformation | Intermediate/Product | Synthetic Application |

| Selenoxide Elimination | α,β-Unsaturated Heptanal | Michael additions, Diels-Alder reactions |

| Wittig Reaction & Se-Li Exchange | Vinyllithium species | Nucleophilic addition to electrophiles |

Future Directions and Emerging Research Avenues

Development of Sustainable Synthetic Routes for α-Phenylseleno Aldehydes

The synthesis of α-phenylseleno aldehydes has traditionally relied on methods that can involve harsh reagents and organic solvents. The future of this area lies in the adoption of green chemistry principles to minimize environmental impact. nih.govrsc.org Research is moving towards solvent-free reactions, the use of alternative energy sources, and the development of more atom-economical processes. rsc.orgresearchgate.net

Key sustainable approaches currently being explored include:

Mechanochemistry: The use of ball milling or grinding provides a solvent-free method for the synthesis of organoselenium compounds. dntb.gov.uaresearchgate.net This technique uses mechanical force to initiate reactions, often leading to reduced reaction times and waste. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation offers a powerful tool for accelerating the preparation of organoselenium compounds, often resulting in faster reactions and reduced side-product formation compared to conventional heating. nih.gov

Solid-Supported Reagents: Using reagents like potassium fluoride (B91410) on alumina (B75360) (KF/Al2O3) allows for the α-phenylselenenylation of aldehydes under solvent-free, room temperature conditions, offering a simple and efficient protocol. researchgate.net

Catalyst-Free Oxidative Coupling: Novel methods using oxidants like potassium persulfate (K2S2O8) enable the formation of C-Se bonds under neutral, catalyst-free conditions, providing a simpler route to α-phenylseleno carbonyl compounds. rsc.org

These emerging methodologies represent a significant shift towards more environmentally friendly and efficient synthesis of α-phenylseleno aldehydes.

Table 1: Comparison of Sustainable Synthetic Methods for Organoselenium Compounds

| Method | Energy Source | Key Advantages | Relevant Compounds |

|---|---|---|---|

| Mechanochemistry | Mechanical Force | Solvent-free, mild conditions, rapid synthesis | Symmetrical diselenides, unsymmetrical monoselenides |

| Microwave-Assisted Synthesis | Microwave Irradiation | Faster reaction rates, high energy efficiency, reduced byproducts | 3-Selenyl-indoles |

| Solid-Supported Reagents | Ambient Thermal | Solvent-free, room temperature, simple procedure | α-Phenylseleno aldehydes and ketones |

| Catalyst-Free Oxidation | Thermal | Avoids use of strong bases or metal catalysts | α-Phenylseleno carbonyl compounds |

Exploration of Novel Catalytic Systems for Enantioselective Transformations

Achieving high levels of enantioselectivity in the synthesis of α-phenylseleno aldehydes is a major goal, as chiral molecules are crucial in pharmaceuticals and materials science. researchgate.net Future research is focused on designing innovative catalytic systems that can precisely control the stereochemistry at the α-carbon.

A significant breakthrough has been the use of small organic molecules as catalysts. For instance, L-prolinamide has been identified as an effective organocatalyst for the direct and highly enantioselective α-selenenylation of aldehydes. acs.orgnih.gov This approach avoids the use of metal catalysts and operates under mild conditions. acs.org Theoretical studies suggest that the prolinamide catalyst lowers the transition state energy of the rate-limiting step, which involves the attack of an enamine intermediate on the selenium reagent. nih.gov

Emerging areas of exploration include:

Bifunctional Organocatalysts: Designing catalysts with multiple functional groups that can activate both the aldehyde and the selenium reagent simultaneously to enhance stereocontrol.

Transition Metal Catalysis: While organocatalysis is prominent, the development of novel chiral transition metal complexes, such as those based on copper(I), continues to be a promising avenue for asymmetric selenenylation reactions. chinesechemsoc.org

Heavier Chalcogen Catalysts: The exploration of organotellurium compounds as catalysts for related reactions suggests that heavier chalcogen-based systems could offer unique reactivity and selectivity profiles worth investigating for α-selenenylation. chemrxiv.org

The development of these catalytic systems is critical for accessing enantiomerically pure α-phenylseleno aldehydes, which are valuable building blocks for the synthesis of complex chiral molecules. scilit.com

Table 2: Research Findings in Enantioselective α-Selenenylation of Aldehydes

| Catalytic System | Catalyst Example | Selenium Reagent | Key Finding |

|---|---|---|---|

| Organocatalysis | L-prolinamide | N-(phenylseleno)phthalimide | Effective for direct, asymmetric α-selenenylation of aldehydes with high yields. acs.orgnih.gov |

| Transition Metal Catalysis | Copper(I) with JOSIPHOS ligand | Selenosulfonates | Achieves high enantioselectivity in vinylogous selenenylation, indicating potential for metal-catalyzed systems. chinesechemsoc.org |

| Theoretical Studies | - | N-(phenylseleno)phthalimide | Prolinamide catalyst lowers the transition state energy compared to proline, consistent with experimental observations. nih.gov |

Expansion of Synthetic Applications in Emerging Fields

α-Phenylseleno aldehydes are valuable synthetic intermediates, primarily known for their conversion into α,β-unsaturated aldehydes through selenoxide elimination. researchgate.netrsc.org However, their utility is being expanded into new and emerging areas of chemical synthesis and materials science.

Future applications are likely to leverage the unique properties of the organoselenium moiety in:

Drug Discovery and Medicinal Chemistry: Organoselenium compounds are known to possess important biological properties, including antioxidant and anticancer activities. researchgate.net The α-phenylseleno aldehyde functional group can serve as a handle for introducing selenium into complex molecules to develop new therapeutic agents. researchgate.net

Advanced Materials: The distinctive electronic properties of selenium make it a candidate for inclusion in novel materials. Chiral organoselenium compounds are being investigated for applications in materials that interact with polarized light, such as sensors and emitters. researchgate.net

Complex Molecule Synthesis: The ability to transform the α-phenylseleno group into other functionalities makes these aldehydes powerful precursors for synthesizing a range of important organic molecules, including α-amino acids, aziridines, and allylic alcohols. researchgate.net

Catalysis: The selenium atom itself can play a role in catalysis. Research into selenium-catalyzed reactions is growing, and intermediates like Heptanal (B48729), 2-(phenylseleno)- could be explored as precursors to new selenium-based catalysts. nih.gov

The versatility of the carbon-selenium bond ensures that α-phenylseleno aldehydes will continue to be explored as key building blocks in a wide array of synthetic contexts.

Advanced Characterization Techniques for Reaction Intermediates and Products

A deeper understanding of reaction mechanisms, including the identification of transient intermediates, is crucial for optimizing existing synthetic methods and discovering new transformations. acs.org While standard techniques like NMR (¹H, ¹³C), FT-IR, and mass spectrometry are routinely used to characterize final products like Heptanal, 2-(phenylseleno)-, advanced methods are needed to study reactive species. semanticscholar.orgscispace.com

Future research will increasingly rely on:

Hyphenated Analytical Techniques: The coupling of High-Performance Liquid Chromatography (HPLC) with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful tool for the speciation analysis of organoselenium compounds, allowing for the separation and sensitive detection of different selenium-containing molecules in complex mixtures. rsc.orgscilit.com

In Situ Spectroscopy: Techniques that can monitor reactions in real-time are invaluable for detecting short-lived intermediates. This includes specialized NMR experiments and mass spectrometry analysis of reaction aliquots. nih.gov

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are becoming indispensable for predicting reaction pathways, understanding transition states, and elucidating the role of catalysts, as demonstrated in the study of L-prolinamide-catalyzed selenenylation. nih.gov

Specialized NMR Spectroscopy: For selenium-containing compounds, ⁷⁷Se NMR spectroscopy can provide direct information about the chemical environment of the selenium atom, offering unique insights into bonding and structure, including the characterization of key intermediates like selenenic acids. chemrxiv.orgacs.org

The application of these advanced techniques will provide unprecedented insight into the fundamental chemistry of α-phenylseleno aldehydes, paving the way for more rational design of catalysts and synthetic routes.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.